(R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
Overview
Description
®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral compound featuring a thiophene ring, a dimethylamino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carbaldehyde and ®-3-dimethylamino-1-propanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Procedure: The thiophene-2-carbaldehyde is reacted with ®-3-dimethylamino-1-propanol in the presence of the base to form the desired product.
Industrial Production Methods
Industrial production of ®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Thiophene-2-carbaldehyde derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol: The enantiomer of the compound.
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol: The racemic mixture.
Thiophene-2-carbaldehyde: A precursor in the synthesis.
Uniqueness
®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the dimethylamino group and thiophene ring also contributes to its distinct chemical properties.
Properties
IUPAC Name |
(1R)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCNSHMHUZCRLN-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435606 | |
Record name | (R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132335-49-0 | |
Record name | (R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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